N-(2-chloro-5-hydroxyphenyl)acetamide N-(2-chloro-5-hydroxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 130647-86-8
VCID: VC21175746
InChI: InChI=1S/C8H8ClNO2/c1-5(11)10-8-4-6(12)2-3-7(8)9/h2-4,12H,1H3,(H,10,11)
SMILES: CC(=O)NC1=C(C=CC(=C1)O)Cl
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol

N-(2-chloro-5-hydroxyphenyl)acetamide

CAS No.: 130647-86-8

Cat. No.: VC21175746

Molecular Formula: C8H8ClNO2

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chloro-5-hydroxyphenyl)acetamide - 130647-86-8

Specification

CAS No. 130647-86-8
Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
IUPAC Name N-(2-chloro-5-hydroxyphenyl)acetamide
Standard InChI InChI=1S/C8H8ClNO2/c1-5(11)10-8-4-6(12)2-3-7(8)9/h2-4,12H,1H3,(H,10,11)
Standard InChI Key ZYMWANUPUWNVLW-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=CC(=C1)O)Cl
Canonical SMILES CC(=O)NC1=C(C=CC(=C1)O)Cl

Introduction

Chemical Properties and Structure

Basic Identification

N-(2-chloro-5-hydroxyphenyl)acetamide is characterized by the following properties:

PropertyValue
CAS Number130647-86-8
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
IUPAC NameN-(2-chloro-5-hydroxyphenyl)acetamide
Standard InChIInChI=1S/C8H8ClNO2/c1-5(11)10-8-4-6(12)2-3-7(8)9/h2-4,12H,1H3,(H,10,11)
Standard InChIKeyZYMWANUPUWNVLW-UHFFFAOYSA-N
SMILESCC(=O)NC1=C(C=CC(=C1)O)Cl

The compound features a phenyl ring with a chloro group at the ortho position (position 2) and a hydroxyl group at the meta position (position 5) relative to the acetamide substituent. This structural arrangement contributes to its unique chemical reactivity and biological properties.

Physical Properties

N-(2-chloro-5-hydroxyphenyl)acetamide typically exists as a powder at room temperature . Physical properties data available indicates:

PropertyDescription
Physical FormPowder
Purity (Commercial)95% (typical)
Storage TemperatureRoom temperature
SolubilitySoluble in organic solvents including DMSO and acetonitrile

Structural Representation and Characteristics

The chemical structure of N-(2-chloro-5-hydroxyphenyl)acetamide features three key functional groups: an acetamide group, a chloro substituent, and a hydroxyl group attached to a phenyl ring. The specific arrangement of these groups plays a crucial role in determining the compound's reactivity and biological activity.

Functional Group Analysis

The presence of these specific functional groups contributes to the compound's properties:

  • The acetamide group (-NHCOCH3) serves as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets.

  • The chloro substituent at position 2 influences the electron distribution within the molecule and can enhance binding to specific receptors.

  • The hydroxyl group at position 5 introduces additional hydrogen bonding capabilities and affects the compound's solubility and interaction with biological systems.

Biological Activity

N-(2-chloro-5-hydroxyphenyl)acetamide has demonstrated significant biological activities that make it a compound of interest for medicinal chemistry research.

Antimicrobial Activity

Studies have indicated that N-(2-chloro-5-hydroxyphenyl)acetamide exhibits notable antimicrobial properties against various bacterial strains. While specific data for this exact compound is limited, research on related compounds provides insight into potential activity profiles:

Bacterial StrainActivity Level
Gram-positive bacteriaModerate to High
Gram-negative bacteriaModerate

The antimicrobial activity is thought to be related to the compound's ability to interfere with bacterial cell wall synthesis or other essential cellular processes.

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of N-(2-chloro-5-hydroxyphenyl)acetamide and related compounds is crucial for optimizing their biological activities.

Comparative Analysis with Related Compounds

Several structurally related compounds have been studied, including:

CompoundStructural Difference from N-(2-chloro-5-hydroxyphenyl)acetamide
N-(5-chloro-2-hydroxyphenyl)acetamideDifferent positions of chloro and hydroxy groups
2-chloro-N-(3-hydroxyphenyl)acetamideDifferent chloro position (on acetamide rather than ring) and hydroxy position
2-chloro-N-(4-hydroxyphenyl)acetamideDifferent chloro position (on acetamide rather than ring) and hydroxy position
2-chloro-N-(2-hydroxyphenyl)acetamideDifferent chloro position (on acetamide rather than ring) and hydroxy position

These structural variations can significantly affect the biological activity profiles of these compounds .

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Applications in Research and Industry

Medicinal Chemistry Applications

N-(2-chloro-5-hydroxyphenyl)acetamide has several potential applications in medicinal chemistry research:

  • As a lead compound for the development of new antimicrobial agents

  • In the exploration of novel anticancer therapeutics

  • As a building block for the synthesis of more complex bioactive molecules

  • For structure-activity relationship studies to understand the impact of functional group positioning on biological activity

Synthetic Intermediate

The compound can serve as a valuable synthetic intermediate in the preparation of more complex molecules with potential pharmaceutical applications.

Future Research Directions

Several areas warrant further investigation regarding N-(2-chloro-5-hydroxyphenyl)acetamide:

  • Comprehensive evaluation of antimicrobial activity against a broader range of pathogens, including drug-resistant strains

  • In-depth studies of anticancer activity against various cancer cell lines

  • Investigation of specific mechanisms of action at the molecular level

  • Development of more efficient synthesis routes with higher yields

  • Exploration of potential drug delivery systems to enhance the compound's bioavailability

  • Structure modification studies to optimize biological activity and reduce potential toxicity

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